Clopidogrel hydrogensulfate is a synthetic compound belonging to the thienopyridine class. [] It serves as a research tool for studying platelet aggregation, thrombosis, and the cytochrome P450 enzyme system. [, ]
Synthesis Analysis
Esterification: (±) Methyl 2-(2-chlorophenyl)glycinate is synthesized. []
Resolution: The racemic mixture is resolved to obtain (+)-methyl 2-(2-chlorophenyl)glycinate. []
Activation: The resolved enantiomer undergoes activation, typically forming the α-chloro or α-bromo derivative. [, ]
Substitution: The activated derivative reacts with 2-(2-thienyl)ethylamine to form (+)-2-(2-thienyl)ethylamino)-2-(2-chlorophenyl)acetate hydrochloride. []
Ring Closure: The hydrochloride undergoes ring closure to yield clopidogrel base. []
Salt Formation: The clopidogrel base is reacted with sulfuric acid to produce clopidogrel hydrogensulfate. [, , ]
Specific technical details and parameters, including solvents, reagents, and reaction conditions, vary across different synthesis methods. [, , , ] Optimization of bromination steps has been reported to improve yield and economic feasibility for large-scale production. []
Molecular Structure Analysis
Oxidation: Forced oxidative mechanochemical degradation using ball milling with different oxidants has been studied. [] This approach allows for controlled degradation and analysis of the resulting products.
Polymorphism: Clopidogrel hydrogensulfate exhibits polymorphism, with multiple crystalline forms and an amorphous form documented. [, , , , , ] Interconversion between these forms can occur under different conditions, influencing the compound's physical and chemical properties.
Complex Formation: Clopidogrel hydrogensulfate forms ion-pair complexes with hexathiocyanato ferrate (III). [] This complexation reaction has been employed for developing analytical sensors.
Mechanism of Action
Clopidogrel hydrogensulfate itself is a prodrug requiring metabolic activation by cytochrome P450 enzymes, primarily CYP2C19. [, ] The active metabolite irreversibly binds to the platelet adenosine diphosphate (ADP) P2Y12 receptor, inhibiting ADP-induced platelet aggregation. [, ]
Physical and Chemical Properties Analysis
Polymorphism: Multiple crystalline forms (Form I, II, III, IV, V, VI) and an amorphous form exist. [, , , , , ] These forms possess distinct physicochemical properties, including melting points, solubilities, and stabilities.
Solubility: Clopidogrel hydrogensulfate demonstrates solubility in various organic solvents. [, , ] The solubility in water can be enhanced by formulating it with specific excipients. [, ]
Stability: The stability of different polymorphic forms varies under different conditions, including heat, light, and moisture. [, ] Formulation strategies utilizing excipients can improve stability. [, ]
Spectroscopic Properties: Clopidogrel hydrogensulfate has characteristic peaks in infrared (IR) and X-ray powder diffraction (XRPD) spectra, enabling identification and characterization of its different polymorphic forms. [, , ]
Glass-Forming Tendency: Clopidogrel hydrogensulfate is classified as a good glass former, capable of existing in an amorphous state. [] This property is relevant for studying its physicochemical behavior and formulating amorphous drug delivery systems.
Applications
Platelet Aggregation Studies: It serves as a research tool for investigating platelet aggregation mechanisms and evaluating the effectiveness of antiplatelet therapies. [, ] Studies have compared its antiplatelet effect to clopidogrel besylate in patients with stable coronary artery disease, demonstrating comparable efficacy. []
Thrombosis Research: The compound is used in thrombosis models to investigate the pathogenesis of thrombosis and evaluate potential antithrombotic agents. [, , , ]
Cytochrome P450 Research: The metabolic activation of clopidogrel hydrogensulfate by CYP enzymes makes it valuable for studying CYP polymorphism, drug interactions, and personalized medicine. [, , ] Research has examined the influence of CYP2B6 and CYP2C9 genotypes on clopidogrel responsiveness, highlighting its role in understanding individual variations in drug metabolism. []
Pharmaceutical Technology: The polymorphic nature and glass-forming tendency of clopidogrel hydrogensulfate provide opportunities for research in pharmaceutical formulation and drug delivery. [, ] Studies have explored methods for formulating tablets containing amorphous clopidogrel hydrogensulfate to enhance its solubility and bioavailability. []
Analytical Chemistry: Clopidogrel hydrogensulfate's ability to form ion-pair complexes has led to the development of coated-wire electrodes for its electrochemical detection. [] This application demonstrates its potential in analytical sensor development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Clopidogrel is a thienopyridine that is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in which the hydrogen attached to the nitrogen is replaced by an o-chlorobenzyl group, the methylene hydrogen of which is replaced by a methoxycarbonyl group (the S enantiomer). A P2Y12 receptor antagonist, it is used to inhibit blood clots and prevent heart attacks. It has a role as a platelet aggregation inhibitor, an anticoagulant and a P2Y12 receptor antagonist. It is a thienopyridine, a member of monochlorobenzenes and a methyl ester. It is functionally related to a ticlopidine. Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke. Clopidogrel is indicated to reduce the risk of myocardial infarction for patients with non-ST elevated acute coronary syndrome (ACS), patients with ST-elevated myocardial infarction, and in recent MI, stroke, or established peripheral arterial disease, It has been shown to be superior to [aspirin] in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin. Clopidogrel was granted FDA approval on 17 November 1997. Clopidogrel is a P2Y12 Platelet Inhibitor. The mechanism of action of clopidogrel is as a P2Y12 Receptor Antagonist, and Cytochrome P450 2C8 Inhibitor. The physiologic effect of clopidogrel is by means of Decreased Platelet Aggregation. Clopidogrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients known to have atherosclerosis. Clopidogrel has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury. Clopidogrel Bisulfate is a thienopyridine with antiplatelet activity. Clopidogrel bisulfate irreversibly alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. (NCI04) Clopidogrel is a thienopyridine, with antiplatelet activity. Clopidogrel targets, irreversibly binds to and alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time. A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION. See also: Clopidogrel Bisulfate (has salt form).
CG-806, also known as CG-026806, is a highly potent, non-covalent small molecule therapeutic agent, exhibiting a picomolar IC50 toward the FMS-like tyrosine kinase 3 with the Internal Tandem Duplication (FLT3-ITD and single-digit nanomolar IC50’s against Bruton’s tyrosine kinase (BTK) and its C481S mutant (BTK-C481S)). Further, CG-806 is a multi-targeted BTK / FLT3-ITD inhibitor as it impacts other relevant oncogenic targets, including the Aurora kinases (AURK), RET, MET, DDR2, and SRC kinases. CG-806 is currently being developed by Aptose Biosciences.
BRD3308 is an inhibitor of histone deacetylase 3 (HDAC3; Ki = 29 nM). It is selective for HDAC3 over HDAC1 and HDAC2 (Kis = 6,300 and 5,100 nM, respectively). BRD3308 (10 µM) reduces cytokine-induced increases in apoptosis in rat INS-1E β cells. In vivo, BRD3308 (5 mg/kg) reduces plasma glucose levels in rats and increases plasma insulin levels in rats in a hyperglycemic clamp assay as a model of type 2 diabetes. BRD3308 is a highly selective inhibitor of HDAC3, attenuating PE-mediated phosphorylation of ERK but not JNK.
CGC-11047 is a polyamine analog designed to halt cell growth and induce apoptosis. Polyamine Analogue PG11047 is a second generation polyamine analogue, synthesized through the restriction of molecular conformations of parent polyamine compounds, with potential antineoplastic activity. Polyamine analogue PG11047 may displace endogenous polyamines from DNA binding sites, thereby interfering with cell cycle processes dependent upon polyamine binding and function, and resulting in cell-cycle arrest, induction of apoptosis, depletion of polyamines, and interference with gene and ligand-receptor activities involved with cell growth. This agent may exhibit decreased toxicity and enhanced cytotoxicity profiles compared to first-generation polyamine compounds. In tumor cells, there is an increase dependence on polyamines as well as a dysregulated polyamine metabolic pathway resulting in abnormal or sustained tumor growth.
CGI-17341 is an orally active representative of the 5-nitroimidazole series of antimicrobial agents. At concentrations ranging from 0.1 to 0.3 micrograms/ml, CGI 17341 inhibited the drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis. CGI 17341 had no cross-resistance with isoniazid, rifampin, streptomycin, or ethambutol. CGI 17341 is a promising and novel antituberculosis compound with potent in vitro and in vivo activities.